1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene
Overview
Description
1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2,4-difluoro-6-(trifluoromethoxy)benzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions for these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as fluorine and trifluoromethoxy can influence the reactivity and stability of the compound. These groups can stabilize negative charges and enhance the compound’s ability to participate in nucleophilic substitution reactions. Molecular targets and pathways involved in its biological activity would require further investigation to elucidate.
Comparison with Similar Compounds
Similar compounds to 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene include:
- 1,3-Dibromo-2,4-difluorobenzene
- 1,3-Dibromo-2-(trifluoromethyl)benzene
- 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of different functional groups can significantly alter their chemical properties and reactivity, making each compound unique in its applications and behavior in chemical reactions .
Properties
IUPAC Name |
2,4-dibromo-1,3-difluoro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(5(9)6(4)11)15-7(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAAFVVGXFNUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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